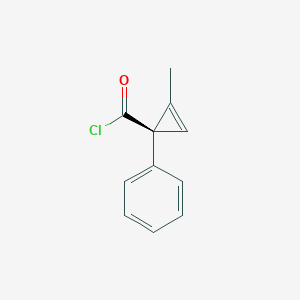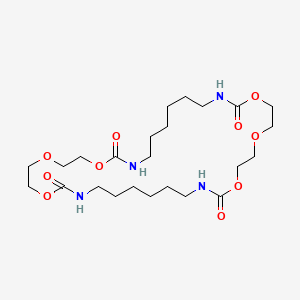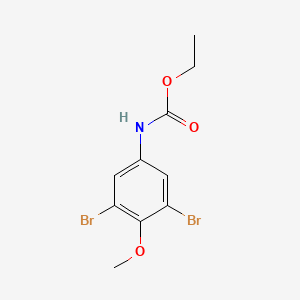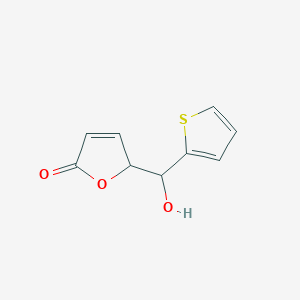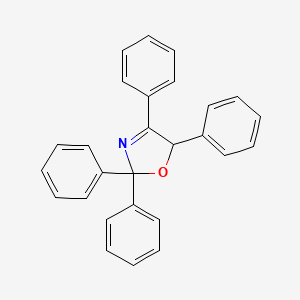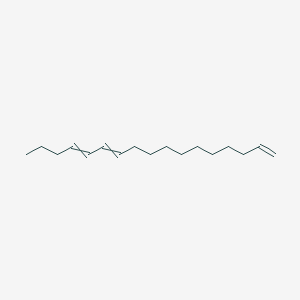
1,11,13-Heptadecatriene, (Z,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,11,13-Heptadecatriene, (Z,E)- is an organic compound with the molecular formula C17H30 It is a type of polyunsaturated hydrocarbon, characterized by the presence of three double bonds in its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,11,13-Heptadecatriene, (Z,E)- typically involves the use of alkenes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 1,11,13-Heptadecatriene, (Z,E)- may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often used to facilitate the formation of the triene structure. The process may also include steps for purification, such as distillation or chromatography, to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1,11,13-Heptadecatriene, (Z,E)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: The compound can be reduced to form saturated hydrocarbons using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride).
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
1,11,13-Heptadecatriene, (Z,E)- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyunsaturated hydrocarbons and to develop new synthetic methodologies.
Biology: The compound can be used to investigate the biological activity of polyunsaturated hydrocarbons and their potential effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of 1,11,13-Heptadecatriene, (Z,E)-, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 1,11,13-Heptadecatriene, (Z,E)- exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, which can modulate the activity of these targets. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular function .
Comparaison Avec Des Composés Similaires
1,8,11-Heptadecatriene, (Z,Z)-: Another polyunsaturated hydrocarbon with a similar structure but different double bond configuration.
1,11,13-Pentadecatriene, (Z,E)-: A shorter chain analog with similar reactivity but different physical properties.
Uniqueness: 1,11,13-Heptadecatriene, (Z,E)- is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
heptadeca-1,11,13-triene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,8,10,12,14H,1,4-7,9,11,13,15-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIYEOPQTVGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCCCCCCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338394 |
Source


|
| Record name | 1,11,13-Heptadecatriene, (Z,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80625-35-0 |
Source


|
| Record name | 1,11,13-Heptadecatriene, (Z,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
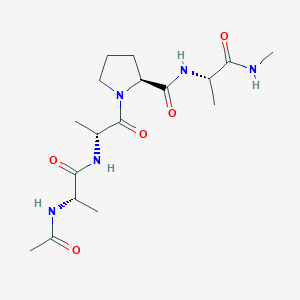
![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
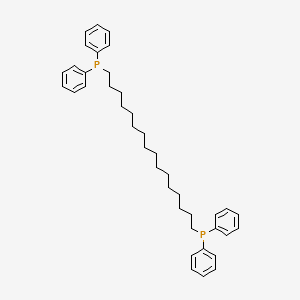
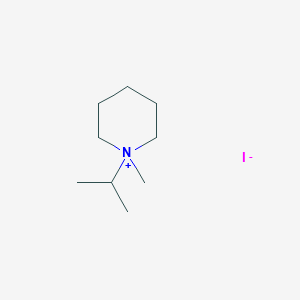
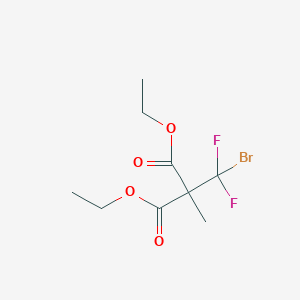
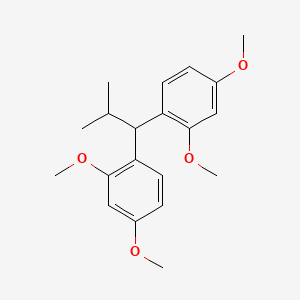
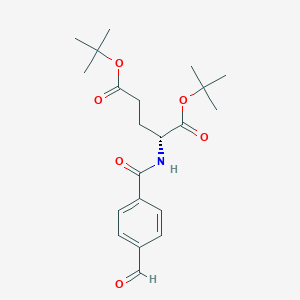
mercury](/img/structure/B14413184.png)
